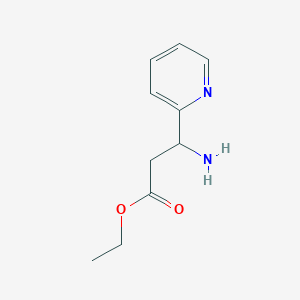

Ethyl 3-amino-3-(pyridin-2-yl)propanoate

Description

Ethyl 3-amino-3-(pyridin-2-yl)propanoate is a pyridine-containing β-amino ester with a molecular formula of C₁₀H₁₄N₂O₂. This compound is characterized by a pyridin-2-yl substituent attached to a β-amino propanoate backbone. It serves as a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of integrin antagonists and heterocyclic scaffolds . Its synthesis typically involves the Rodionov reaction, starting from aldehydes followed by esterification .

Properties

IUPAC Name |

ethyl 3-amino-3-pyridin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9/h3-6,8H,2,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USADZNHVKXZURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-3-(pyridin-2-yl)propanoate can be synthesized using 2-aminopyridine and ethyl acrylate as starting materials. The reaction is typically carried out in anhydrous ethanol with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16 to 20 hours under nitrogen protection .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is then subjected to washing with organic solvents, concentration under reduced pressure, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmaceutical Development

1.1 Intermediate in Drug Synthesis

Ethyl 3-amino-3-(pyridin-2-yl)propanoate serves as a crucial intermediate in the synthesis of various therapeutic agents. Notably, it is involved in the production of direct thrombin inhibitors, which are vital for managing thrombotic diseases. For instance, it is a key precursor in the synthesis of dabigatran etexilate (Pradaxa), an anticoagulant used to prevent strokes and blood clots .

1.2 Anticoagulant Activity

Research indicates that this compound exhibits significant biological activity as a potential thrombin inhibitor. Molecular docking studies have demonstrated that this compound interacts favorably with thrombin, suggesting its efficacy as an anticoagulant agent. This interaction is critical because thrombin plays a central role in the coagulation cascade, making its inhibition valuable in treating conditions like deep vein thrombosis and pulmonary embolism.

Biological Studies

3.1 Molecular Docking Simulations

Molecular docking studies have been pivotal in understanding how this compound binds to thrombin. These simulations provide insights into the compound's binding affinity and potential efficacy as an anticoagulant, paving the way for further pharmacological studies and clinical applications.

3.2 Case Studies and Research Findings

Several studies have highlighted the compound's potential in drug development:

- A study demonstrated that derivatives of this compound could be optimized for increased potency against thrombin, showcasing its role in developing more effective anticoagulants .

- Another research effort focused on synthesizing novel derivatives to enhance selectivity and reduce side effects associated with existing anticoagulants .

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(pyridin-2-yl)propanoate involves its interaction with molecular targets such as thrombin. The compound forms stable complexes with thrombin, inhibiting its activity and thus preventing blood clot formation. This makes it a valuable lead compound for developing new thrombin inhibitors or anti-thrombotic drugs .

Comparison with Similar Compounds

Substitution on the Pyridine Ring

2-position). This positional isomerism can influence electronic properties and binding affinities in biological systems. For example, αvβ6 integrin antagonists derived from the 3-pyridyl analog exhibit distinct structure-activity relationships compared to the 2-pyridyl variant .

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate (CAS 78052-51-4) introduces a hydroxyl group at the β-position and shifts the pyridine to the 4-position.

Ester Group Variations

Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride (CAS 1197231-86-9) replaces the ethyl ester with a methyl group, reducing molecular weight (253.13 g/mol vs. 194.23 g/mol for the ethyl variant). The methyl ester derivative also requires storage under inert gas due to higher hygroscopicity, impacting handling protocols .

Fluorination increases metabolic stability and lipophilicity, making it favorable for CNS-targeting drugs .

Functional Group Modifications

Ethyl 3-amino-3-(acetamidoimino)propanoate (CAS 1955522-66-3) replaces the pyridyl group with an acetamidoimino moiety. This alteration eliminates aromaticity, reducing π-π stacking interactions but introducing hydrogen-bonding capability .

Key Data Table

Functional and Application Differences

- Biological Activity : Pyridin-2-yl derivatives are prioritized in integrin antagonist development due to optimal αvβ6 binding , whereas fluorinated phenyl analogs (e.g., 2,4-difluorophenyl) are explored for enhanced bioavailability .

- Solubility and Stability: Hydroxyl-containing variants (e.g., pyridin-4-yl derivative) exhibit higher aqueous solubility but lower thermal stability compared to non-hydroxylated analogs .

Biological Activity

Ethyl 3-amino-3-(pyridin-2-yl)propanoate (CAS Number: 212322-56-0) is a compound that has garnered interest in pharmacological research due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an amino group, a pyridine ring, and an ethyl ester functional group. These structural components are critical for its biological activity.

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, modulating their activity. However, detailed pathways and molecular targets remain under investigation and require further research for elucidation .

Biological Activity Overview

This compound has shown potential in various biological assays, indicating its pharmacological promise. Key areas of biological activity include:

- Anticoagulant Properties : As an impurity in the synthesis of Dabigatran etexilate, it has been studied for its anticoagulant effects.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, contributing to its therapeutic potential.

Case Studies

- Pharmacological Evaluation : In a study conducted by Queener et al., the compound was evaluated as a lipophilic inhibitor of dihydrofolate reductase (DHFR), which is crucial in cancer treatment due to its role in DNA synthesis and cell proliferation .

- Synthetic Applications : this compound serves as a synthetic precursor in the preparation of more complex molecules used in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with 2-chloropyridine N-oxide and β-alanine carbethoxy hydrochloride.

- Reaction Conditions : Catalytic hydrogenation is employed to facilitate the reaction under controlled conditions .

- Yield Optimization : Recent methods have improved yield rates significantly, achieving up to 85% purity with shorter reaction times compared to previous methods .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-amino-3-(pyridin-2-yl)propanoate, and how do reaction conditions influence yield?

The compound is commonly synthesized via the Rodionov reaction, which involves condensation of pyridine-2-carbaldehyde with ethyl nitroacetate, followed by reduction of the nitro group to an amine . Alternative methods include coupling reactions using carbodiimide (CDI) as a condensing agent, as demonstrated in the synthesis of dabigatran intermediates . Key factors affecting yield include:

- Catalyst choice : CDI facilitates amide bond formation with minimal side reactions.

- Reduction conditions : Zinc-mediated reduction of nitro intermediates requires careful pH control to avoid over-reduction .

- Temperature : Reactions are typically performed at room temperature to prevent decomposition of heat-sensitive intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of the pyridyl ring (δ ~8.5 ppm for aromatic protons) and the ethyl ester group (δ ~1.3 ppm for CH) .

- LCMS : Identifies the molecular ion peak (e.g., m/z 265.69 for related derivatives) and validates purity .

- Chiral HPLC : Resolves enantiomers using columns like Daicel Chiralcel IF with hexane/isopropanol gradients (e.g., 95:5 ratio), critical for assessing stereochemical purity .

Q. How can researchers ensure the stability of this compound during storage?

- Storage conditions : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the amine group .

- Stability testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) using HPLC to track impurity formation .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in asymmetric syntheses involving this compound?

Asymmetric aldol reactions using Lewis acid/photoredox dual catalysis achieve high enantioselectivity (e.g., 95% ee) by stabilizing transition states through synergistic interactions between the pyridyl nitrogen and chiral catalysts like bisoxazoline ligands . Computational modeling (DFT) can further elucidate the role of π-π stacking between the pyridine ring and catalyst in controlling diastereomeric ratios .

Q. How can conflicting spectral data (e.g., LCMS vs. NMR) be resolved for derivatives of this compound?

Discrepancies often arise from:

- Tautomerism : The pyridyl group may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (DMSO-d) to stabilize specific tautomers .

- Ionization in LCMS : Adduct formation (e.g., [M+Na]) can shift observed m/z values. Include internal standards (e.g., sodium trifluoroacetate) for calibration .

Q. What strategies address low yields in multi-step syntheses of dabigatran intermediates derived from this compound?

- One-pot reactions : Combine reduction and cyclization steps to minimize intermediate isolation losses .

- Solvent optimization : Use tetrahydrofuran (THF) for improved solubility of aromatic intermediates, as demonstrated in patent EP 4374877 .

- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported CDI) enhance efficiency in iterative coupling reactions .

Q. How does the pyridyl moiety influence biological activity in drug discovery applications?

The pyridine ring enhances binding to targets like thrombin (e.g., dabigatran) by:

Q. What computational methods predict the reactivity of this compound in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.